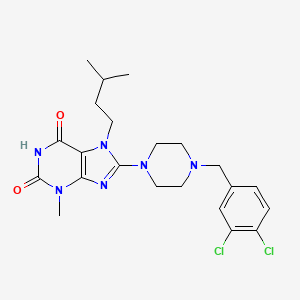
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, integrating various substituents into the purine structure. For instance, the synthesis of 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has been reported, showcasing the complexity involved in synthesizing these compounds (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological activity. The structural analysis often involves examining the conformation of various substituents and their spatial arrangement. For example, studies on similar compounds have revealed typical geometries and bonding patterns, which are crucial for their biological interactions (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
These compounds undergo a range of chemical reactions, influenced by their functional groups. Their reactivity can be assessed by studying the interactions and affinities for various receptors, as seen in similar purine derivatives (Żmudzki et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of these compounds under different conditions. Studies on related compounds have shown diverse polymorphic crystalline forms and different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Konduri et al. (2020) synthesized a series of purine-linked piperazine derivatives, including compounds structurally related to 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione. These compounds demonstrated potent inhibitory effects against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Konduri et al., 2020).
Receptor Affinity
Żmudzki et al. (2015) explored the binding affinity of N-(arylpiperazinyl)acetamide derivatives of dimethyl-1H-purine-2,6(3H,7H)-dione for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research provides insights into the potential psychiatric applications of such compounds (Żmudzki et al., 2015).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) synthesized derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and assessed their cardiovascular effects. The study found significant antiarrhythmic and hypotensive activities in some compounds, indicating potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Pascal et al. (1985) investigated a series of compounds similar to 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione for antihistaminic properties. Some derivatives displayed promising inhibition of histamine-induced bronchospasm and cutaneous anaphylaxis, suggesting potential for antihistaminic drug development (Pascal et al., 1985).
Propiedades
IUPAC Name |
8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N6O2/c1-14(2)6-7-30-18-19(27(3)22(32)26-20(18)31)25-21(30)29-10-8-28(9-11-29)13-15-4-5-16(23)17(24)12-15/h4-5,12,14H,6-11,13H2,1-3H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUEXSEMUXYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)
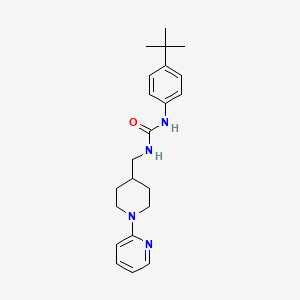
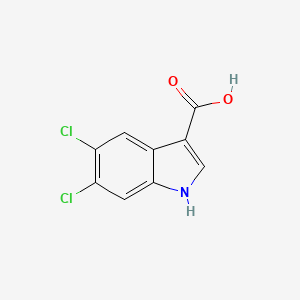
![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
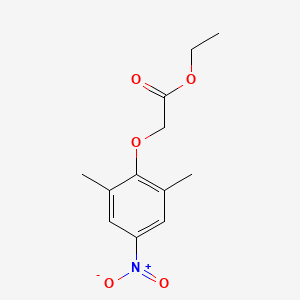
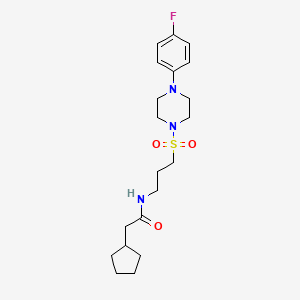
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)
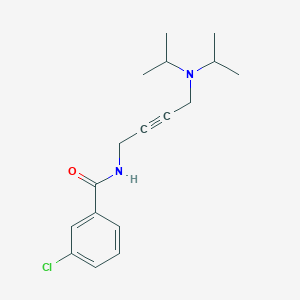
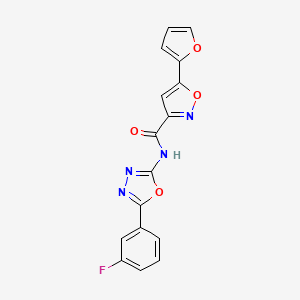
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)